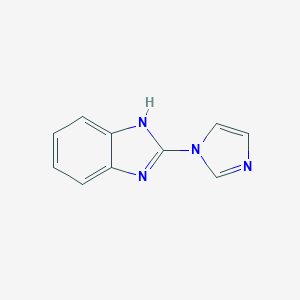

2-Imidazol-1-Yl-1h-Benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Imidazol-1-Yl-1h-Benzimidazole: is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole typically involves the condensation of appropriate imidazole and benzimidazole precursors. One common method includes the nucleophilic substitution reaction where 2,6-bis(1H-benzimidazole-2-yl)pyridine is reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-Imidazol-1-Yl-1h-Benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the nitrogen atoms of the rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and bases like KOH in solvents like DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of 2-imidazol-1-yl-1H-benzimidazole derivatives as anticancer agents. For instance, certain derivatives have exhibited strong antiproliferative effects against various cancer cell lines.

- Case Study : A study demonstrated that a specific derivative showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC50 value indicating potent activity at low concentrations (8 µg/mL for Staphylococcus aureus and MRSA) .

- Mechanism : The mechanism often involves inducing apoptosis in cancer cells, which has been observed through flow cytometry analyses .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Significant inhibition |

| Escherichia coli | 200 | Moderate inhibition |

| Pseudomonas aeruginosa | 500 | Low inhibition |

| Candida albicans | 64 | Moderate antifungal activity |

- Findings : A derivative was found to inhibit Pseudomonas aeruginosa with an MIC of 0.01 mM, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have gained attention due to their ability to inhibit cyclooxygenase (COX) enzymes.

- Research Insights : Compounds derived from this scaffold have demonstrated significant COX-1 and COX-2 inhibitory activities, with some exhibiting IC50 values lower than standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 COX-1 (nM) | IC50 COX-2 (nM) |

|---|---|---|

| Compound A | 0.1664 | 0.0370 |

| Compound B | 0.2272 | 0.0469 |

Antiparasitic Activity

The antiparasitic potential of these compounds has also been explored, particularly against protozoan parasites.

- Notable Findings : Recent studies have shown that certain derivatives exhibit promising activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. For example, specific compounds demonstrated significant in vitro activity comparable to established antiparasitic agents .

Mecanismo De Acción

The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA grooves, exhibiting DNA-cleavage properties mediated by peroxide . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies.

Comparación Con Compuestos Similares

Imidazole: A simpler structure with similar chemical properties.

Benzimidazole: Shares the benzimidazole ring but lacks the imidazole moiety.

2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.

Uniqueness: 2-Imidazol-1-Yl-1h-Benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both parent structures. This duality enhances its potential in various applications, particularly in medicinal chemistry where it can interact with multiple biological targets.

Actividad Biológica

2-Imidazol-1-Yl-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases. For instance, certain derivatives exhibit IC50 values as low as 0.58 µM against human AChE, indicating potent inhibitory effects .

- Anticancer Properties : Research indicates that 2-Imidazol-1-Yl-1H-benzimidazole derivatives can induce apoptosis in cancer cell lines. In a study involving MCF cell lines, compounds demonstrated significant tumor growth suppression in vivo, with IC50 values reflecting effective cytotoxicity .

Biological Activity Overview

The biological activities of this compound and its derivatives can be summarized as follows:

Anticancer Research

A notable study investigated the effects of a derivative of this compound on tumor-bearing mice. The results showed that treatment led to a significant reduction in tumor size, suggesting that this compound may serve as a potential chemotherapeutic agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The derivative exhibited strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 0.015 mg/mL, showcasing its potential as an antibiotic .

Propiedades

IUPAC Name |

2-imidazol-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYXJCCKORRRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.